molecular formula C11H10ClN5O B3722720 3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B3722720
M. Wt: 263.68 g/mol
InChI Key: BATQPGOSMIZIHF-AWNIVKPZSA-N
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Description

The compound 3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a heterocyclic derivative featuring a 1,2,4-triazin-5-one core substituted with a methyl group at position 6 and a hydrazinylidene moiety bearing a 4-chlorophenyl group. Such triazinone derivatives are often explored for their biological and material science applications, leveraging their ability to form hydrogen bonds and π-π stacking interactions. Structural characterization of similar compounds typically employs X-ray crystallography (using software like SHELX ) and electronic property analysis (via tools like Multiwfn ).

Properties

IUPAC Name

3-[(2E)-2-[(4-chlorophenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O/c1-7-10(18)14-11(17-15-7)16-13-6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,14,16,17,18)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATQPGOSMIZIHF-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization to form the dihydrotriazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the hydrazine moiety to other functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different chlorophenyl derivatives, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with structurally related analogs from recent literature. Key differences in substituents, core heterocycles, and intermolecular interactions are highlighted.

Table 1: Structural and Functional Comparison of Triazinone/Triazole Derivatives

Compound Name Core Structure Substituents Key Interactions/Properties References
Target Compound : 3-[(2E)-2-(4-chlorophenyl)methylidene]hydrazinyl-6-methyl-4,5-dihydrotriazin-5-one 4,5-Dihydro-1,2,4-triazin-5-one 4-Chlorophenyl hydrazinylidene, methyl Likely O–H/N–H hydrogen bonding (inferred)
: (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one 1H-1,2,3-triazole 4-Methylphenyl, piperidin-1-yl-phenyl, methyl C–H···O, C–H···π interactions in layered packing
: (5E)-2-(4-Chlorophenyl)-5-(3-fluorobenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazolone 4-Chlorophenyl, 3-fluorophenyl Electron-withdrawing Cl/F substituents
: (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1H-1,2,4-triazole-5-thione 2-Chlorophenyl, 2-chlorobenzylidene, thione N–H···S, O–H···S hydrogen bonds in hexamers
: 4-{(E)-[4-(Diethylamino)benzylidene]amino}-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one 4,5-Dihydro-1,2,4-triazin-5-one 4-Diethylaminophenyl hydrazinylidene, methyl, thioxo Electron-donating diethylamino group

Key Comparative Analysis

Core Heterocycle: The target compound’s 4,5-dihydro-1,2,4-triazin-5-one core (partially saturated) contrasts with the fully aromatic triazole cores in –3. ’s thiazolo[3,2-b][1,2,4]triazol-6-one incorporates a sulfur atom, which may enhance electronic delocalization compared to the oxygen-based triazinone .

Substituent Effects: The 4-chlorophenyl group in the target compound is electron-withdrawing, similar to ’s 3-fluorophenyl substituent. Both may stabilize charge-transfer interactions but differ in steric bulk (Cl > F) . ’s 4-diethylaminophenyl group is strongly electron-donating, likely increasing solubility in polar solvents compared to the hydrophobic 4-chlorophenyl group . The thione group in and enables stronger hydrogen bonding (S as acceptor) versus the target’s oxo group (O as acceptor) .

Intermolecular Interactions :

  • and demonstrate robust hydrogen-bonded networks (C–H···O, N–H···S), suggesting that the target compound’s hydrazinylidene moiety could similarly engage in N–H···O/N interactions .
  • The absence of sulfur in the target compound may limit its ability to form S···H bonds, a key feature in ’s hexameric assembly .

Synthetic and Application Insights: Compounds with chloro/fluorophenyl groups (target, –5) are often prioritized in agrochemical or antimicrobial studies due to halogenated aromatics’ bioactivity. ’s diethylamino group highlights a strategy for improving solubility, a consideration if the target compound’s hydrophobicity limits bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
Reactant of Route 2
Reactant of Route 2
3-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

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